molecular formula C8H17NO B3038786 2-(Cyclohexyloxy)ethylamine CAS No. 90226-63-4

2-(Cyclohexyloxy)ethylamine

Cat. No.: B3038786
CAS No.: 90226-63-4
M. Wt: 143.23 g/mol
InChI Key: UKLYEIVTROYUCW-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)ethylamine (CAS: 90226-63-4) is a secondary amine featuring a cyclohexyl ether group linked to an ethylamine backbone. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.227 g/mol and an exact mass of 143.131 Da . The cyclohexyloxy substituent imparts moderate lipophilicity (LogP: 1.9947) and a polar surface area (PSA) of 35.25 Ų, balancing solubility and membrane permeability. This compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules requiring flexible, non-aromatic substituents .

Properties

IUPAC Name

2-cyclohexyloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYEIVTROYUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis for Primary Amine Formation

The Gabriel synthesis circumvents instability issues by using phthalimide as an ammonia surrogate:

  • Tosylation : 2-(Cyclohexyloxy)ethanol is converted to its tosylate ester using p-toluenesulfonyl chloride (TsCl) in pyridine.
  • Phthalimide Substitution : The tosylate reacts with potassium phthalimide in DMF, forming N-(2-(cyclohexyloxy)ethyl)phthalimide.
  • Deprotection : Hydrazine cleavage releases the primary amine, yielding 2-(cyclohexyloxy)ethylamine.

Advantages :

  • High regioselectivity and minimal side products.
  • Yields exceeding 80% have been reported for structurally similar amines.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers a robust alternative for constructing the cyclohexyloxy-ethylamine linkage. This method is particularly advantageous for sterically hindered substrates:

  • Substrate Preparation : N-Protected ethanolamine (e.g., phthalimide or Boc derivatives) is combined with cyclohexanol.
  • Reaction Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the etherification at room temperature.
  • Deprotection : Hydrazine (for phthalimide) or acidic conditions (for Boc) yield the free amine.

Performance Metrics :

  • Yield : 70–85% in optimized systems.
  • Stereochemical Control : Retains configuration at chiral centers, critical for enantioselective syntheses.

Reductive Amination of Cyclohexyloxy Acetaldehyde

Reductive amination provides a single-step route to primary amines but requires prior synthesis of cyclohexyloxy acetaldehyde:

  • Aldehyde Synthesis : Oxidation of 2-(cyclohexyloxy)ethanol using pyridinium chlorochromate (PCC) in dichloromethane.
  • Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–5).

Challenges :

  • Aldehyde Stability : Cyclohexyloxy acetaldehyde is prone to polymerization, necessitating in situ generation.
  • Yield : Limited to 50–60% due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature Range (°C) Key Advantages Limitations
Williamson Ether Synthesis 60–75 80–100 Scalability, minimal specialized reagents Instability of 2-haloethylamine derivatives
Gabriel Synthesis 80+ 25–40 High selectivity, robust deprotection Multi-step process
Mitsunobu Reaction 70–85 20–25 Stereochemical fidelity, mild conditions High cost of DEAD/PPh₃ reagents
Reductive Amination 50–60 20–40 Single-step amine formation Low yield, aldehyde instability

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the ethylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyloxyethyl oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(Cyclohexyloxy)ethylamine is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Cyclohexyloxy)ethylamine with structurally related amines, highlighting key differences in physicochemical properties and applications:

Compound Name CAS Molecular Formula MW (g/mol) Substituent LogP PSA (Ų) Applications/Significance
This compound 90226-63-4 C₈H₁₇NO 143.227 Cyclohexyl ether 1.9947 35.25 Drug intermediate; flexible substituent
2-(1-Cyclohexenyl)ethylamine 3399-73-3 C₈H₁₅N 125.21 Cyclohexenyl N/A 26.02 Biochemical studies; protein interactions
2-(Cyclopentyloxy)ethylamine HCl 1181457-94-2 C₇H₁₆ClNO 181.66 Cyclopentyl ether (salt form) N/A 35.25 Enhanced solubility for in vitro assays
2-Cyclohexylethylamine HCl 5471-55-6 C₈H₁₈ClN 163.69 Cyclohexyl (direct attachment) N/A 26.02 Lipophilic scaffold for agrochemicals
2-(2-Methoxyphenoxy)ethylamine N/A C₉H₁₃NO₂ 179.21 Methoxyphenoxy N/A 55.40 Aromatic interactions in ligand design
2-(3,5-Dichloro-pyridin-2-yl)ethylamine 830348-31-7 C₇H₈Cl₂N₂ 203.06 Dichloropyridinyl N/A 38.91 Electrophilic reactivity in heterocyclic synthesis

Key Findings:

Substituent Effects: The cyclohexyloxy group in this compound provides higher polarity (PSA = 35.25 Ų) compared to non-ether analogs like 2-Cyclohexylethylamine HCl (PSA = 26.02 Ų) due to the oxygen atom’s electron lone pairs . 2-(1-Cyclohexenyl)ethylamine lacks an ether oxygen, resulting in reduced polarity and increased lipophilicity, making it suitable for hydrophobic environments in protein binding studies .

Salt Forms :

  • Hydrochloride salts (e.g., 2-(Cyclopentyloxy)ethylamine HCl) exhibit enhanced water solubility, critical for biological assays .

Aromatic vs. Aliphatic Substituents: Aromatic derivatives like 2-(2-Methoxyphenoxy)ethylamine (PSA = 55.40 Ų) show higher polarity due to π-π interactions, whereas aliphatic analogs prioritize conformational flexibility .

Synthetic Utility :

  • This compound is synthesized via nucleophilic substitution or reductive amination, whereas 2-(1-Cyclohexenyl)ethylamine is prepared via hydride reduction of nitriles (e.g., sodium bis(2-methoxyethoxy)aluminum hydride in THF) .

Research Implications

  • Drug Design : The cyclohexyloxy group’s balance of lipophilicity and polarity makes it advantageous in CNS-targeting drugs, where blood-brain barrier penetration is critical .
  • Metabolic Stability : Ether linkages (as in this compound) resist enzymatic hydrolysis better than ester or amide analogs, improving pharmacokinetics .
  • Comparative Reactivity : Cyclohexenyl-containing amines (e.g., 2-(1-Cyclohexenyl)ethylamine) participate in Diels-Alder reactions, enabling access to complex heterocycles .

Biological Activity

2-(Cyclohexyloxy)ethylamine, with the molecular formula C8H17NO, is an organic compound notable for its diverse biological activities and applications in scientific research. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

The compound consists of a cyclohexyloxy group linked to an ethylamine moiety. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction influences several biological processes, including neurotransmission and enzyme regulation.

Key Mechanisms:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing mood and behavior.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : Some investigations suggest potential antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Activity : The compound may reduce inflammation in certain models, indicating possible therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduces oxidative stress in neurons
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryDecreases markers of inflammation

Case Studies

  • Neuroprotective Study :
    A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results showed significant reductions in cell death compared to controls, indicating its potential as a neuroprotective agent.
  • Antimicrobial Research :
    In a comparative study, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
  • Anti-inflammatory Analysis :
    An experimental model of inflammation was used to assess the anti-inflammatory properties of the compound. It significantly reduced pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(Cyclohexyloxy)ethylamine, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between cyclohexanol derivatives and ethylamine precursors. Key steps include:

  • Activation of cyclohexanol (e.g., using tosyl chloride or Mitsunobu conditions) to generate a reactive leaving group.
  • Reaction with 2-aminoethanol under controlled pH (basic conditions) to minimize side reactions.
  • Purification via fractional distillation or recrystallization (solvent selection depends on polarity; ethyl acetate/hexane systems are common).
    • Optimization : Monitor reaction progress with TLC or GC-MS. Excess amine or elevated temperatures (60–80°C) may improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; ethylamine CH₂ signals at δ 2.5–3.0 ppm).
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect volatile impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid ethanol for decontamination (may enhance absorption) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent amine oxidation .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclohexyloxy group influence the compound’s reactivity in nucleophilic reactions?

  • Steric Effects : The cyclohexyl group’s bulkiness reduces accessibility to the amine lone pair, slowing reactions with electrophiles (e.g., aldehydes).
  • Electronic Effects : The ether oxygen donates electron density via resonance, increasing amine basicity (pKa ~9.5–10.5).
  • Experimental Design : Compare reaction rates with tert-butoxy or linear alkoxy analogs. Kinetic studies under varying pH/temperature elucidate steric vs. electronic contributions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across literature sources?

  • Data Validation : Cross-reference with authoritative databases (NIST Chemistry WebBook) and replicate measurements using DSC for melting points or viscometry for density.
  • Purity Impact : Conflicting data often arise from impurities (e.g., residual solvents). Use elemental analysis or Karl Fischer titration to verify sample integrity .

Q. What strategies mitigate degradation of this compound during long-term storage or under extreme conditions?

  • Stability Studies :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typically triggers degradation).
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-oxidation products.
  • Hygroscopicity : Use desiccants (silica gel) to prevent amine hydrolysis .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
  • Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) for pharmacological applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclohexyloxy)ethylamine
Reactant of Route 2
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2-(Cyclohexyloxy)ethylamine

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